molecular formula C18H23FN2O2 B2891846 N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide CAS No. 2262429-03-6

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide

Cat. No.: B2891846
CAS No.: 2262429-03-6
M. Wt: 318.392
InChI Key: SPYQSVXYAYAIOS-UHFFFAOYSA-N
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Description

N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a cyanocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide typically involves multiple steps, starting with the preparation of the core cyclohexyl structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include tert-butyl lithium, cyanide, and various fluorinating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide or potassium fluoride.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, such as different halogenated or hydroxylated forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-Tert-butyl-1-cyanocyclohexyl)-3-(cyanomethyl)benzamide

  • N-(4-Tert-butyl-1-cyanocyclohexyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness: N-(4-Tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-tert-butyl-1-cyanocyclohexyl)-2-fluoro-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c1-17(2,3)12-6-8-18(11-20,9-7-12)21-16(23)14-5-4-13(22)10-15(14)19/h4-5,10,12,22H,6-9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYQSVXYAYAIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C#N)NC(=O)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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